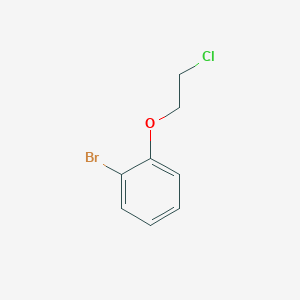

1-Bromo-2-(2-chloroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYMDHVVRPPLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381241 | |

| Record name | 1-bromo-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64010-12-4 | |

| Record name | 1-bromo-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromophenoxy)-2-chloroethane synonyms and IUPAC name

[1]

Executive Summary

1-(2-Bromophenoxy)-2-chloroethane (CAS 64010-12-4 ) is a bifunctional alkylating agent used primarily as a molecular scaffold in drug discovery.[1] It serves as a "linker" molecule, enabling the attachment of a 2-bromophenoxy moiety to amines or other nucleophiles via the ethyl chloride chain. The remaining aryl bromide provides a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it indispensable for synthesizing privileged structures like arylpiperazines in GPCR ligand research.[1]

Part 1: Chemical Identity & Nomenclature[1]

Accurate identification is critical due to the existence of structural isomers (e.g., para-bromo derivatives) which have distinct chemical properties.

Nomenclature Table

| Identifier Type | Value | Notes |

| IUPAC Name | 1-Bromo-2-(2-chloroethoxy)benzene | Preferred systematic name.[1] |

| Common Synonyms | 2-(2-Bromophenoxy)ethyl chloride1-(2-Chloroethoxy)-2-bromobenzeneBenzene, 1-bromo-2-(2-chloroethoxy)- | "Ethyl chloride" suffix emphasizes the alkylating tail.[1] |

| CAS Number | 64010-12-4 | Specific to the ortho isomer.[1] |

| Molecular Formula | C₈H₈BrClO | |

| Molecular Weight | 235.51 g/mol | |

| SMILES | ClCCOC1=CC=CC=C1Br | Useful for cheminformatics.[1] |

Part 2: Synthetic Methodology

The industrial and laboratory standard for synthesizing this compound is the Williamson Ether Synthesis . This protocol relies on the nucleophilic attack of a phenoxide ion on a dihaloalkane.

Mechanistic Logic

The reaction utilizes 1-bromo-2-chloroethane as the electrophile.[1]

-

Selectivity Control: Bromine is a better leaving group (

) than Chlorine ( -

Result: The phenoxide attacks the carbon bearing the bromine atom preferentially (

), displacing the bromide while leaving the chloride intact for future reactions.

Experimental Protocol

Reagents:

-

2-Bromophenol (1.0 equiv)[1]

-

1-Bromo-2-chloroethane (1.5 - 2.0 equiv) [Excess prevents dimerization][1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: Acetonitrile (

) or DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 2-bromophenol and anhydrous acetonitrile. Add powdered

. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add 1-bromo-2-chloroethane dropwise. The excess alkyl halide ensures the phenoxide reacts with the alkylating agent rather than a second phenoxide attacking the product (which would form a bis-phenoxy ether).[1]

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1) for the disappearance of the phenol.[1] -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Concentrate the filtrate under reduced pressure. The residue is typically dissolved in EtOAc and washed with 1M NaOH (to remove unreacted phenol) and brine.

-

Isolation: Dry over

and concentrate. If necessary, purify via vacuum distillation or silica gel chromatography.

Synthesis Pathway Diagram

Figure 1: Selective Williamson Ether Synthesis pathway emphasizing the leaving group hierarchy (Br > Cl).[1]

Part 3: Reactivity & Applications in Drug Discovery

This molecule is a "bifunctional linchpin." Its value lies in the orthogonal reactivity of its two halogen atoms.

The Alkyl Chloride (Aliphatic Electrophile)

The chloroethyl tail is a moderate electrophile.[1] It reacts with secondary amines (e.g., piperazine, piperidine) under basic conditions to form tertiary amines.

-

Application: Synthesis of serotonin (5-HT) and dopamine receptor ligands.[1]

-

Conditions:

/ NaI (catalytic) in Acetonitrile.[1] The NaI converts the alkyl chloride to a transient alkyl iodide (Finkelstein reaction) in situ to accelerate the reaction.[1]

The Aryl Bromide (Aromatic Electrophile)

Once the alkyl chain is attached to the amine, the aryl bromide remains intact. It serves as a handle for:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1][2]

-

Buchwald-Hartwig Amination: Introduction of aniline derivatives.[1]

-

Lithiation: Halogen-metal exchange to generate an aryl nucleophile.[1]

Medicinal Chemistry Workflow Diagram

Figure 2: Sequential functionalization strategy used to construct complex pharmaceutical scaffolds.

Part 4: Safety & Handling (SDS Summary)

Researchers must treat this compound as a hazardous alkylating agent.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Work in a fume hood. |

| Skin/Eye Irritant | Causes severe skin irritation and eye damage.[1] | Wear nitrile gloves and safety goggles. |

| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Dispose of as halogenated organic waste. |

| Reactivity | Stable, but avoid strong oxidizing agents. | Store in a cool, dry place away from light. |

References

Technical Guide: Solubility Profiling & Solvent Selection for 1-Bromo-2-(2-chloroethoxy)benzene

[1]

Executive Summary

This compound (CAS: 64010-12-4) is a critical bifunctional building block used primarily in the synthesis of psychotropic pharmaceutical agents and complex heterocyclic scaffolds.[1] Characterized by an ortho-substituted phenoxyethyl chain, this compound presents a unique solubility profile driven by its lipophilic aromatic core and polarizable halogen substituents.[1]

This guide provides a definitive technical analysis of its solubility behavior, thermodynamic considerations for process optimization, and a validated protocol for experimental solubility determination. It is designed to move beyond static data, offering a decision-making framework for solvent selection in synthesis and purification.[1]

Physicochemical Profile & Solubility Landscape

Understanding the solubility of this intermediate requires analyzing its structural drivers.[1] The molecule features a hydrophobic bromobenzene moiety and a moderately polar chloroethoxy tail.[1] This "amphiphilic-like" structure (heavily skewed towards lipophilicity) dictates its interaction with solvents.[1]

Key Physical Properties:

-

Molecular Weight: 235.51 g/mol .[1]

-

Predicted LogP: ~3.2 – 3.5 (Highly Lipophilic).[1]

-

Dipole Moment: Moderate (due to electronegative O, Cl, and Br atoms).

Solubility Compatibility Matrix

The following table summarizes the solubility behavior based on the principle of "Like Dissolves Like" and experimental precedents for structurally analogous halogenated aromatic ethers.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Primary choice for dissolution.[1] High compatibility with the halogenated aromatic core.[1] Ideal for extraction workups.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | Excellent solubility, especially at elevated temperatures. Preferred for reaction media (e.g., nucleophilic substitutions) due to high boiling points. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to High | Good solubility. THF is the solvent of choice for organometallic couplings (e.g., Grignard, Suzuki) involving the aryl bromide. |

| Polar Aprotic (High BP) | DMF, DMSO, NMP | High | Soluble.[1] Critical for SN2 reactions where the alkyl chloride reacts with amines (e.g., piperazine derivatives). Enhances nucleophilicity.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate / Temp. Dependent | Critical for Purification. Often exhibits steep solubility curves (low at RT, high at reflux), making these ideal for recrystallization. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Poor | Generally poor solubility at room temperature. Acts as an anti-solvent to precipitate the product from richer solvents (e.g., Toluene/Hexane systems). |

| Aqueous | Water, Brine | Insoluble | Highly hydrophobic.[1] Water is strictly used for biphasic washing steps.[1] |

Technical Deep Dive: Solvent Selection for Synthesis

The solubility of this compound is not just a physical property; it is a process variable that dictates reaction kinetics and yield.[1]

Scenario A: Nucleophilic Substitution (Side-Chain Functionalization)

-

Target: Displacement of the alkyl chloride (e.g., by an amine).

-

Solvent Choice: DMF or Acetonitrile .[1]

-

Mechanistic Logic: These dipolar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. The substrate remains fully dissolved, ensuring homogeneous kinetics.

Scenario B: Metal-Catalyzed Coupling (Aryl Bromide Reactivity)[1]

-

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling.[1]

-

Solvent Choice: Toluene/Water (Biphasic) or 1,4-Dioxane .[1]

-

Mechanistic Logic: Toluene provides excellent solubility for the lipophilic substrate and the palladium catalyst.[1] A co-solvent (water/alcohol) is often needed to dissolve the inorganic base, creating an interfacial reaction zone.

Scenario C: Purification via Recrystallization

-

Strategy: Ethanol or Isopropanol .

-

Mechanistic Logic: The compound's low melting point (~56°C) requires a solvent with a boiling point high enough to dissolve it at reflux but low enough to allow crystallization upon cooling without "oiling out."[1]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational unit.

Figure 1: Decision matrix for solvent selection based on the specific chemical reactivity or processing step required.[1]

Standard Operating Procedure: Gravimetric Solubility Determination

For critical applications (e.g., GMP synthesis), reliance on literature estimates is insufficient. The following protocol is the "Gold Standard" for generating precise solubility data.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (

Reagents & Equipment:

-

Target Solvent (HPLC Grade).[1]

-

Temperature-controlled orbital shaker.[1]

-

0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]

-

Analytical Balance (Precision ±0.01 mg).

-

Vials with PTFE-lined caps.[1]

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Filtration:

-

Allow the suspension to settle for 1 hour (stop shaking).

-

Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant.

-

Filter through a 0.45 µm PTFE filter into a tared weighing vial.

-

-

Gravimetric Analysis (Dry-Down):

-

Calculation:

(Where

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Halogenated alkyl ethers are potent irritants.[1]

-

Sensitizer: Potential for allergic skin reaction.[1]

-

Environmental: Toxic to aquatic life with long-lasting effects (typical for halo-aromatics).[1]

Handling Protocols:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12757657, this compound. Retrieved from [Link][1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solubility parameters).

- Google Patents.Process for the preparation of Quetiapine and intermediates thereof. (Illustrates the use of this intermediate in toluene/DMF systems).

Suppliers and price for 1-Bromo-2-(2-chloroethoxy)benzene CAS 64010-12-4

Part 1: Executive Summary & Strategic Value

1-Bromo-2-(2-chloroethoxy)benzene (CAS 64010-12-4) is a bifunctional "linker" intermediate critical in medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses an aryl bromide (susceptible to Pd-catalyzed cross-coupling or lithiation) and an alkyl chloride (primed for nucleophilic substitution), separated by an ethyl ether spacer.

This dual-handle architecture makes it a preferred scaffold for synthesizing phenylpiperazine-based antipsychotics (e.g., aryl-piperazine derivatives similar to aripiprazole or quetiapine precursors) and SGLT2 inhibitors .

Market Status: Currently, this compound is classified as a Custom Synthesis / Low-Volume Stock item. It is rarely available as a commodity "off-the-shelf" reagent in kilogram quantities without lead time, necessitating a strategic approach to procurement.

Part 2: Procurement Intelligence (Suppliers & Pricing)

Market Tier Analysis

Unlike common solvents, pricing for CAS 64010-12-4 is highly volume-dependent. The market is split between Catalog Vendors (high price, immediate ship) and Contract Manufacturing Organizations (CMOs) (lower price, 4-8 week lead time).

Indicative Pricing Structure (2024-2025 Estimates)

| Scale | Vendor Type | Estimated Price Range | Typical Lead Time | Strategic Recommendation |

| 1g - 25g | Catalog (R&D) | $85 - $250 USD | 1-3 Days | Buy for initial screening/validation. |

| 100g - 1kg | Scale-Up / CRO | $800 - $1,500 USD/kg | 2-4 Weeks | Request Certificate of Analysis (CoA) prior to purchase. |

| >10kg | Process CMO | $350 - $600 USD/kg | 6-8 Weeks | Requires dedicated campaign; audit synthetic route for impurity control. |

Key Suppliers & Sourcing Channels

Note: Always verify current stock as inventory fluctuates for intermediates.

-

BOC Sciences: Primary source for bulk/process scale. Strong on GMP documentation.

-

Combi-Blocks: Excellent for R&D quantities (1g–10g) with reliable stock in the US/EU.

-

Enamine: Preferred for early-phase discovery; often holds stock in Kyiv or US depots.

-

Ambeed: Aggressive pricing on mid-scale (10g–100g).

Part 3: Technical Specifications & Quality Assurance (The "Standard")

As a scientist, you cannot rely solely on the vendor's label. The following protocols define the Standard of Identity for CAS 64010-12-4.

Analytical Profile (Self-Validating Protocol)

Molecular Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol []

A. 1H-NMR Validation (400 MHz, CDCl₃)

Diagnostic Signals:

-

δ 6.80 – 7.55 ppm (m, 4H): Aromatic protons. Look for the distinct ortho-substitution splitting pattern.

-

δ 4.25 ppm (t, J=6.0 Hz, 2H): -O-CH2- (Deshielded by oxygen).

-

δ 3.85 ppm (t, J=6.0 Hz, 2H): -CH2-Cl (Deshielded by chlorine, but less than oxygen).

-

Pass Criteria: The integral ratio between aromatic and aliphatic regions must be exactly 1:1 (4H:4H).

B. GC-MS / LC-MS Identification

-

Parent Ion: Look for molecular ion clusters at m/z 234, 236, 238 .

-

Isotope Pattern (Critical):

-

The presence of both Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique "staircase" isotope pattern.

-

M+ (234): 100% (Relative abundance)

-

M+2 (236): ~130% (Contribution from ⁸¹Br + ³⁷Cl)

-

M+4 (238): ~30% (Contribution from ⁸¹Br + ³⁷Cl overlap)

-

-

Fail Criteria: Absence of the M+4 peak indicates loss of halogen (dehalogenation impurity).

Common Impurity Profile

When sourcing from lower-tier vendors, screen for these specific impurities arising from the Williamson Ether synthesis:

-

2-Bromophenol: Unreacted starting material (Acidic, removable by NaOH wash).

-

1,2-Bis(2-bromophenoxy)ethane: The "dimer" formed if the alkyl linker reacts at both ends. (Check High MW region in HPLC).

Part 4: Synthesis & Application Logic[2]

The "Why": Orthogonal Reactivity

The utility of this compound is its ability to serve as a linchpin in convergent synthesis.

-

Path A (Aliphatic Substitution): The alkyl chloride is a moderate leaving group. It reacts with secondary amines (e.g., piperazine) under basic conditions (K₂CO₃, MeCN) without disturbing the aryl bromide.

-

Path B (Aromatic Coupling): The aryl bromide remains intact for late-stage Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Synthesis Workflow & Downstream Pathways

The following diagram illustrates the production of CAS 64010-12-4 and its divergence into pharmaceutical scaffolds.

Figure 1: Synthesis logic flow from raw materials to pharmaceutical application, highlighting the orthogonal reactivity of the target compound.

Part 5: Handling & Safety (HSE)

Hazard Class: Alkylating Agent / Irritant.

-

Skin Absorption: The chloroethyl tail increases lipophilicity, facilitating skin absorption. The compound is a potential alkylating agent (genotoxic risk).

-

Protocol: Use Double Nitrile gloves (0.11mm min) or Silver Shield® laminates for prolonged handling.

-

-

Reactivity: Stable to air and moisture, but reactive toward strong nucleophiles (amines, thiols) in the body.

-

Disposal: Quench excess material with an amine-based scavenger (e.g., morpholine) before disposal into halogenated waste streams to destroy alkylating potential.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene (Analogous Structure & Safety Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of o-Bromo-β-chlorophenetole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Halogenated Phenetoles

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the profound impact of halogen substituents on the physicochemical and biological properties of molecules. Halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Phenetole (ethoxybenzene) derivatives, in particular, serve as scaffolds in a variety of biologically active compounds. The specific focus of this guide, o-bromo-β-chlorophenetole, incorporates both a bromine and a chlorine atom, suggesting a unique combination of properties that could be leveraged in drug design and development. The presence of these halogens is known to enhance the biological activity of some compounds, including antimicrobial and anti-inflammatory effects.[1]

Synthesis of o-Bromo-β-chlorophenetole Derivatives

The most direct and widely applicable method for the synthesis of o-bromo-β-chlorophenetole is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide.

Proposed Synthetic Pathway

The synthesis would proceed in two main steps: the deprotonation of o-bromophenol to form the corresponding phenoxide, followed by its reaction with 1-bromo-2-chloroethane.

Caption: Proposed Williamson ether synthesis of o-bromo-β-chlorophenetole.

Detailed Experimental Protocol

Materials:

-

o-Bromophenol

-

1-Bromo-2-chloroethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-bromophenol (1.0 eq) in a suitable solvent such as anhydrous acetone or DMF.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Etherification: To the stirred suspension, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude o-bromo-β-chlorophenetole by vacuum distillation or column chromatography on silica gel.

Physical Properties of o-Bromo-β-chlorophenetole and its Derivatives

In the absence of direct experimental data for o-bromo-β-chlorophenetole, we can predict its physical properties by examining related compounds.

Tabulated Physical Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenetole | C₈H₁₀O | 122.16 | -30 | 171-173 |

| o-Bromophenol | C₆H₅BrO | 173.01 | 5.6 | 194 |

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | 207.45 | 47-49 | 232-235 |

| β-Bromo-p-chlorophenetole | C₈H₈BrClO | 235.51 | 40-40.5 | 145-150 @ 17 Torr |

Data sourced from PubChem and other chemical suppliers.[2][3][4]

Predicted Properties of o-Bromo-β-chlorophenetole

-

Molecular Formula: C₈H₈BrClO

-

Molecular Weight: 235.51 g/mol

-

Physical State: Based on its analogs, o-bromo-β-chlorophenetole is expected to be a liquid or a low-melting solid at room temperature. The presence of both bromo and chloro substituents will likely increase its melting and boiling points compared to unsubstituted phenetole.

-

Solubility: It is predicted to be poorly soluble in water but soluble in common organic solvents such as ethanol, ether, and chloroform, similar to other aromatic ethers.

-

Density: The density is expected to be greater than 1 g/mL due to the presence of the heavy halogen atoms.

Spectroscopic Characterization

The structural elucidation of o-bromo-β-chlorophenetole would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the β-chloroethyl group.

-

Aromatic Region (δ 6.8-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet due to ortho, meta, and para couplings. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and the ether linkage.

-

Aliphatic Region (δ 3.8-4.5 ppm): The two methylene groups of the β-chloroethyl moiety will likely appear as two triplets. The protons closer to the oxygen (-O-CH₂-) will be deshielded and appear further downfield (around δ 4.2-4.5 ppm), while the protons adjacent to the chlorine (-CH₂-Cl) will appear slightly more upfield (around δ 3.8-4.1 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the oxygen appearing at the lowest field and the carbon attached to the bromine also showing a characteristic shift.

-

Aliphatic Carbons (δ 40-70 ppm): Two signals are expected for the methylene carbons. The carbon bonded to the oxygen (-O-CH₂-) will be in the range of δ 65-70 ppm, and the carbon bonded to the chlorine (-CH₂-Cl) will be in the range of δ 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

-

C-Br Stretch: A band in the 600-500 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 1-(2-bromoethoxy)-4-chlorobenzene is available and shows these characteristic peaks.[5]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (m/z 234, 236, 238).

-

Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of the o-bromophenoxy radical or cation and the chloroethyl fragment. Loss of the chloroethyl group would result in a prominent peak corresponding to the o-bromophenoxide ion.

Potential Applications in Drug Development

Halogenated organic compounds are prevalent in pharmaceuticals. The introduction of bromine and chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Caption: Potential impact of halogenation on drug development properties.

The unique electronic and steric properties of o-bromo-β-chlorophenetole derivatives make them attractive candidates for screening in various biological assays. The lipophilicity imparted by the halogens could enhance membrane permeability, while the substitution pattern can be fine-tuned to optimize interactions with specific enzyme active sites or receptors. The known bioactivity of other halogenated phenols and ethers suggests that this class of compounds may exhibit interesting pharmacological profiles.[1]

Conclusion

While direct experimental data for o-bromo-β-chlorophenetole remains elusive in the current body of scientific literature, a comprehensive understanding of its physical and spectroscopic properties can be reliably inferred from the analysis of its structural analogs. The synthetic route via the Williamson ether synthesis is well-established and provides a clear path for the preparation of these derivatives. The predicted physicochemical and spectroscopic characteristics outlined in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising class of halogenated compounds.

References

-

PubChem Compound Summary for CID 7674, Phenetole. National Center for Biotechnology Information. [Link]2]

-

Lu, Y., et al. (2022). Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science, 9, 1022737. [Link]1]

-

PubChem Compound Summary for CID 7244, o-Bromophenol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]3]

-

CAS Common Chemistry. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. CAS, a division of the American Chemical Society. Retrieved from [Link]4]

-

NIST. (n.d.). Benzene, 1-(2-bromoethoxy)-4-chloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]5]

Sources

- 1. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-chlorophenol | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-(2-bromoethoxy)-4-chlorobenzene [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-2-(2-chloroethoxy)benzene: Analysis of an Emerging Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(2-chloroethoxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom and a chloroethoxy group on a benzene ring, offers versatile reactivity for various chemical transformations. This guide provides a comprehensive overview of the available safety and handling information for this compound, synthesized from data on structurally related molecules due to the current absence of a dedicated Material Safety Data Sheet (MSDS) for this compound. It is imperative for researchers to recognize that while this guide offers valuable insights based on chemical similarities, the specific toxicological and ecological properties of this compound have not been fully elucidated. Therefore, a cautious and proactive approach to safety is paramount when handling this compound.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 64010-12-4 .[1][] Its molecular structure consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-chloroethoxy group at the 2-position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-4-(2-chloroethoxy)benzene | 1-Bromo-2-chlorobenzene |

| CAS Number | 64010-12-4[1][] | 55162-34-0 | 694-80-4[3] |

| Molecular Formula | C₈H₈BrClO[1][] | C₈H₈BrClO | C₆H₄BrCl[3] |

| Molecular Weight | 235.51 g/mol [1][] | 235.51 g/mol | 191.45 g/mol [3] |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid. | Solid | Colorless liquid |

| Boiling Point | No data available | 135 °C at 6.5 Torr[4] | 199-201 °C at 742 mmHg |

| Melting Point | No data available | 55-58 °C[4][5] | Not applicable |

| Density | No data available | 1.495 g/cm³[5] | No data available |

Hazard Identification and GHS Classification (Inferred)

A specific Globally Harmonized System (GHS) classification for this compound is not publicly available. However, based on the known hazards of its structural isomers and related compounds, a preliminary hazard assessment can be inferred. It is crucial to handle this compound as if it possesses the following potential hazards until empirical data becomes available.

Potential GHS Hazard Classifications:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed). This is inferred from data on related compounds which are known to be harmful upon ingestion.[6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Halogenated aromatic compounds frequently exhibit irritant properties upon dermal contact.[6][7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation). Direct contact with the eyes is likely to cause significant irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation). Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[6]

Diagram 1: Inferred Hazard Profile

Caption: Inferred potential health hazards of this compound.

Safe Handling and Storage

Given the inferred hazards, stringent safety protocols must be implemented when handling this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Diagram 2: Recommended Personal Protective Equipment Workflow

Caption: Decision workflow for ensuring proper PPE before handling.

Experimental Protocol for Safe Handling:

-

Work Area Preparation: All manipulations should be conducted within a certified chemical fume hood to control potential vapor exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear a flame-resistant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a full-face respirator with appropriate organic vapor cartridges should be used.[8]

-

Contingency: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

3.2. Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store separately from foodstuffs and other reactive chemicals.[8]

First Aid Measures (Recommended)

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended based on the potential hazards of similar compounds.

Table 2: Recommended First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release and Disposal

5.1. Accidental Release Measures

In the case of a spill, prioritize personal safety and environmental protection.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

5.2. Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

The material may be disposed of by a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[8]

-

Do not allow the chemical to enter drains or sewer systems.[8]

Toxicological and Ecological Information (Data Gap)

There is a significant lack of specific toxicological and ecological data for this compound.[8] Studies on its persistence, bioaccumulation potential, and mobility in soil have not been reported.[8] Similarly, its acute and chronic effects on aquatic life are unknown.[8] The absence of this data underscores the need for extreme caution and the implementation of handling procedures that prevent any environmental release.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the bromo and chloro substituents, as well as the ether linkage. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chloroethoxy group can potentially undergo nucleophilic substitution.

A plausible synthetic route, adapted from procedures for similar compounds, would involve the Williamson ether synthesis.

Experimental Protocol for Synthesis (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Base Addition: Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution to deprotonate the phenol.

-

Alkylation: Add 1-bromo-2-chloroethane to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a chemical intermediate with considerable potential in synthetic chemistry. However, the current lack of a comprehensive safety data sheet necessitates a highly cautious approach to its handling and use. The information presented in this guide, largely inferred from structurally related compounds, should be used to establish stringent safety protocols. It is imperative that future research efforts include the formal toxicological and ecological evaluation of this compound to fill the existing data gaps. Until such data is available, all personnel handling this substance must operate under the assumption that it is hazardous and take all necessary precautions to minimize exposure and prevent environmental release.

References

-

CAS Common Chemistry. (n.d.). 1-Bromo-4-(2-chloroethoxy)benzene. CAS, a division of the American Chemical Society. Retrieved from [Link]

- Echemi. (2019, July 15). 1-Bromo-4-(2-chloroethoxy)benzene Safety Data Sheet. Retrieved from a source providing the SDS for this specific CAS number.

- Chemsrc. (2025, August 25). 1-bromo-4-(2-chloroethoxy)benzene. Retrieved from a source providing chemical and physical properties.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-(2-chloroethoxy)benzene. National Center for Biotechnology Information.

- Sigma-Aldrich. (2025, December 4). Safety Data Sheet for (2-Bromoethyl)benzene.

- CymitQuimica. (2015, September 16). Safety data sheet for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet for 1-Bromo-2-chlorobenzene.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromochlorobenzene.

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from a source providing these properties.

- Fisher Scientific. (2010, June 3). Safety Data Sheet for Benzene, (1-bromoethyl)-.

-

PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.

- Fisher Scientific. (n.d.). Safety Data Sheet for Benzene, 1-bromo-3-chloro-.

- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene.

- BOC Sciences. (n.d.). CAS 64010-12-4 Benzene,1-bromo-2-(2-chloroethoxy)-.

- U.S. Environmental Protection Agency (EPA). (2025, December 4). Benzene, 1-bromo-2-chloro- - Substance Details. Retrieved from a source providing substance details.

- PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. National Center for Biotechnology Information.

- Canada.ca. (2017, May 4). ARCHIVED - Benzene - PSL1.

- Environment Canada. (1993). Canadian Environmental Protection Act—Priority Substances List—Supporting Document—Benzene.

- U.S. Environmental Protection Agency (EPA). (n.d.). 1-Bromo-2-(2-bromoethyl)benzene - Chemical Details. CompTox Chemicals Dashboard. Retrieved from a source providing chemical details.

Sources

- 1. This compound | 64010-12-4 [amp.chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Chemoselective Nucleophilic Substitution of 1-Bromo-2-(2-chloroethoxy)benzene

[1]

Executive Summary

This guide details the chemoselective nucleophilic substitution of the alkyl chloride in 1-Bromo-2-(2-chloroethoxy)benzene while preserving the aryl bromide for downstream cross-coupling.[1] This molecule is a high-value pharmacophore scaffold, often used to link aryl systems to amines (e.g., piperazines) in antipsychotic and antidepressant drug discovery.[1]

The core challenge is achieving complete conversion of the primary alkyl chloride without compromising the aryl bromide or inducing

Strategic Analysis: The Dual-Halide Challenge

Reactivity Profile

The substrate contains two distinct electrophilic sites:

-

Primary Alkyl Chloride (

-C): Susceptible to -

Aryl Bromide (

-C): Resistant to

Chemo-differentiation: By utilizing mild bases (e.g.,

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and the potential (avoided) side reactions.

Figure 1: Chemoselective pathway favoring

Experimental Protocols

Protocol A: Finkelstein Activation (Recommended)

Converting the alkyl chloride to an alkyl iodide increases reaction rates by orders of magnitude due to the superior leaving group ability of iodide (

Objective: Synthesis of 1-Bromo-2-(2-iodoethoxy)benzene.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: Sodium Iodide (NaI) (2.0 - 3.0 eq)[1]

-

Solvent: Acetone (Anhydrous) or 2-Butanone (MEK) for higher boiling point.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of substrate in 30 mL of acetone in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 30 mmol (4.5 g) of NaI. The salt may not fully dissolve initially.[2]

-

Reflux: Heat the mixture to reflux (

C) for 12–18 hours.-

Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Workup: Cool to room temperature. Filter off the NaCl solid.

-

Concentration: Remove the solvent under reduced pressure.

-

Partition: Dissolve residue in

or EtOAc, wash with 10% sodium thiosulfate (to remove iodine color) and water. -

Yield: Dry over

and concentrate. Expect >90% yield of the iodide (light sensitive; store in dark).

Protocol B: Direct Nucleophilic Substitution (General N-Alkylation)

This protocol describes the reaction with a secondary amine (e.g., N-Boc-piperazine) using in situ catalytic activation.[1]

Objective: Synthesis of 1-Bromo-2-(2-(4-Boc-piperazin-1-yl)ethoxy)benzene.

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: N-Boc-piperazine (1.2 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

-

Setup: To a reaction vial, add 1.0 eq of substrate, 1.2 eq of amine, and 2.0 eq of

. -

Catalysis: Add 0.1 eq of KI. Note: This generates the reactive alkyl iodide intermediate in situ.

-

Solvent: Add MeCN (0.2 M concentration).[1]

-

Reaction: Heat to

C (reflux) for 16–24 hours.-

Monitoring: Monitor by TLC or LCMS.[1] The bromide peak (M+2 pattern) should remain visible in the product mass spectrum.

-

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and leaving group on reaction efficiency.

| Variable | Condition | Relative Rate | Selectivity (Alkylation : Elimination) | Notes |

| Leaving Group | Chloride (-Cl) | 1 (Reference) | 95:5 | Slow; requires heat.[1] |

| Iodide (-I) | >100 | >99:1 | Fast; allows milder temp.[1] | |

| Solvent | Acetone | Moderate | High | Best for Finkelstein (NaCl precipitates).[1] |

| DMF | Fast | Moderate | Hard to remove; promotes | |

| Ethanol | Slow | Low | Solvolysis side-products possible.[1] | |

| Base | Optimal | High | Mild; prevents elimination.[1] | |

| Fast | Low | High risk of elimination (styrene formation). |

Workflow Diagram

This workflow guides the decision-making process for selecting the correct protocol based on the nucleophile's reactivity.

Figure 2: Decision tree for selecting the optimal substitution strategy.

Safety & Handling

-

Alkylating Potential: this compound and its iodide derivative are primary alkyl halides and potential alkylating agents.[1][3] Handle with gloves and in a fume hood to avoid inhalation or skin contact.[1]

-

Vesicant Properties: Halo-ethers can act as blistering agents.[1] Double-gloving (Nitrile) is recommended.[1]

-

Waste: Dispose of halogenated organic waste separately.

References

-

Finkelstein Reaction Mechanism & Kinetics

-

Chemoselectivity of Alkyl Halides vs Aryl Halides

-

Compound Data (CAS 64010-12-4)

-

Piperazine Alkylation Protocols

-

Reactions of Piperazines, Ambeed Application Notes. Link

-

Application Note: 1-Bromo-2-(2-chloroethoxy)benzene as a Versatile Bifunctional Linker in Modern Drug Discovery

Abstract

The rational design of linker molecules is a cornerstone of modern therapeutic development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature dictates the stability, solubility, and release mechanism of the therapeutic agent, directly impacting its efficacy and safety profile.[1] This document provides a detailed technical guide on the application of 1-Bromo-2-(2-chloroethoxy)benzene, a heterobifunctional linker, for the synthesis of complex bioconjugates. We will explore its orthogonal reactivity, present detailed synthetic protocols for its incorporation into a PROTAC workflow, discuss its potential in ADC development, and provide insights into the causality behind key experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile linkers for targeted therapeutic strategies.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

Targeted therapies, such as ADCs and PROTACs, rely on a tripartite design: a targeting moiety, a payload (e.g., a cytotoxic drug or an E3 ligase ligand), and a chemical linker that connects them.[2][3] The linker is far from a passive spacer; it is a critical determinant of the conjugate's success.[1] An ideal linker must:

-

Ensure Stability: Remain intact in systemic circulation to prevent premature payload release, which can cause off-target toxicity.[1]

-

Enable Efficient Synthesis: Possess chemical handles that allow for controlled, sequential conjugation to the other components.

-

Optimize Physicochemical Properties: Influence the solubility and pharmacokinetic profile of the final conjugate.[2]

-

Facilitate Payload Release (if desired): For many applications, particularly in ADCs, the linker is designed to be cleaved by specific stimuli within the target cell, such as pH changes or enzymatic activity.[4][5]

This compound offers a compelling scaffold for linker design due to its distinct and orthogonally reactive functional groups: an aryl bromide and a primary alkyl chloride. This allows for a modular and controlled synthetic approach to building complex therapeutic molecules.

Physicochemical Properties and Safety Profile

Before any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

Table 1: Physicochemical Data for this compound and Related Isomers

| Property | This compound | 1-Bromo-4-(2-chloroethoxy)benzene | 1-Bromo-2-chlorobenzene |

| CAS Number | 64010-12-4[] | 55162-34-0[7][8] | 694-80-4[9][10][11] |

| Molecular Formula | C₈H₈BrClO[] | C₈H₈BrClO[8] | C₆H₄BrCl[10][11] |

| Molecular Weight | 235.51 g/mol | 235.51 g/mol | 191.45 g/mol [10][11] |

| Melting Point | Not available | 55-57 °C[12] | Not available |

| Boiling Point | Not available | 135 °C at 6.5 Torr[8] | 196 °C[13] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Work should be conducted in a well-ventilated chemical fume hood.[9]

-

First Aid Measures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.

-

Accidental Release: For spills, prevent the material from entering drains.[7][13] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[7]

-

Incompatible Materials: Avoid strong oxidizing agents.[9][14]

The Chemistry of a Heterobifunctional Linker

The synthetic utility of this compound stems from the differential reactivity of its two halogenated sites. This allows for a two-step, directional conjugation strategy, which is fundamental to building well-defined heterobifunctional molecules like PROTACs.

-

Aryl Bromide Moiety: The bromo-group on the aromatic ring is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids/esters) or Buchwald-Hartwig (with amines/amides) are highly efficient for forming stable carbon-carbon or carbon-nitrogen bonds. This site is typically used for conjugation to the more complex or synthetically advanced fragment, such as a protein of interest (POI) binder.

-

Chloroethoxy Moiety: The 2-chloroethyl group provides a classic electrophilic site for Sₙ2 (nucleophilic substitution) reactions. The terminal chlorine is a good leaving group, readily displaced by nucleophiles such as primary or secondary amines, thiols, or phenoxides. This functionality is often used in the second step to couple the linker to the E3 ligase ligand or another component bearing a suitable nucleophile.

The ether linkage within this moiety provides metabolic stability and a defined spatial orientation, which are critical for the geometry of the final ternary complex in PROTACs.[2]

Application Protocol: Synthesis of a PROTAC

This section provides a representative, two-step protocol for synthesizing a hypothetical PROTAC, demonstrating the sequential use of the linker's reactive sites. The workflow is designed to first attach the linker to a POI binder via a robust Suzuki coupling, followed by conjugation to an E3 ligase ligand.

Exemplary Workflow Overview

Sources

- 1. veranova.com [veranova.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Prospective effect of linkers type on the... | F1000Research [f1000research.com]

- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. fishersci.com [fishersci.com]

- 10. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 12. 1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0 | Chemsrc [chemsrc.com]

- 13. beta.lakeland.edu [beta.lakeland.edu]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of Dapagliflozin intermediates using bromo-chloroethoxy benzene

Application Note: Strategic Synthesis of Dapagliflozin via the 5-Bromo-2-chloro-4'-ethoxydiphenylmethane Scaffold

Executive Summary & Scope

This application note details the optimized synthetic pathway for Dapagliflozin (a selective SGLT2 inhibitor), focusing specifically on the critical aglycone intermediate: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (also chemically indexed as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene ).[1]

In the context of industrial process chemistry, the term "bromo-chloroethoxy benzene" colloquially refers to this specific diphenylmethane scaffold, which provides the necessary halogen handle for C-glycosylation.[1] This guide addresses the two primary challenges in this synthesis:

-

Regioselective construction of the aglycone (avoiding unwanted isomers).

-

Stereoselective C-glycosylation , coupling the aglycone to the gluconolactone moiety.[1]

This protocol integrates classic batch chemistry with modern continuous flow optimizations to maximize yield and purity, referencing authoritative methodologies from Organic Process Research & Development and recent patent literature.

Strategic Analysis of the Route

The synthesis of Dapagliflozin hinges on the "C-glycosidic" bond—a carbon-carbon bond between the glucose and the phenyl ring, which confers metabolic stability compared to O-glycosides.[1]

The route utilizes a Lithium-Halogen Exchange strategy:

-

Precursor: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (The Aglycone).[1][2]

-

Activation: The Bromine at the C5 position (relative to the benzoic acid origin) is selectively lithiated.

-

Coupling: The lithiated species attacks 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone .[1]

-

Reduction: The resulting lactol is reduced to remove the anomeric hydroxyl group.

Why this intermediate? Using 5-bromo-2-chloro-4'-ethoxydiphenylmethane is superior to coupling two separate aromatic rings during the glycosylation phase.[1] It establishes the distal ethoxy-phenyl ring early, allowing for rigorous purification of the aglycone before the expensive sugar coupling step.[1]

Chemical Pathway Visualization

The following diagram illustrates the convergent synthesis, highlighting the critical intermediate.

Caption: Convergent synthesis of Dapagliflozin highlighting the critical 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Aglycone (5-bromo-2-chloro-4'-ethoxydiphenylmethane)

Objective: To synthesize the "bromo-chloroethoxy" core with >98% purity.

Reagents:

-

5-Bromo-2-chlorobenzoic acid (1.0 equiv)[1]

-

Phenetole (Ethoxybenzene) (1.2 equiv)

-

Thionyl Chloride (

) or Oxalyl Chloride -

Aluminum Chloride (

) -

Triethylsilane (

) / Trifluoroacetic acid (TFA) OR

Step-by-Step Workflow:

-

Acid Chloride Formation:

-

Friedel-Crafts Acylation:

-

Dissolve the residue in fresh DCM.

-

Add Phenetole (1.2 equiv).

-

Cool to 0°C. Add

(1.1 equiv) portion-wise. Caution: Exothermic. -

Mechanistic Note: The ethoxy group is an ortho/para director. The steric bulk of the benzoyl chloride favors para substitution, yielding the desired 4'-ethoxybenzophenone.[1]

-

Quench with ice water/HCl. Extract with DCM.[1]

-

-

Reduction to Diphenylmethane:

-

Option 1 (Mild): Dissolve the benzophenone intermediate in Acetonitrile/DCM (1:1). Add

(3.0 equiv) and TFA (5.0 equiv). Heat to reflux for 4-6 hours. -

Option 2 (Cost-effective): Use

with Lewis acid activation ( -

Purification: Crystallize from Ethanol/Water or Isopropanol.

-

Protocol B: C-Glycosylation (Synthesis of Dapagliflozin)

Objective: Coupling the Aglycone to the Sugar moiety.

Reagents:

-

Aglycone (from Protocol A)

-

2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 equiv)[1]

-

n-Butyllithium (n-BuLi, 2.5M in hexanes)[1]

-

Methanol / Methanesulfonic acid (MsOH)[4]

Step-by-Step Workflow:

-

Lithiation (Cryogenic or Flow):

-

Dissolve Aglycone in anhydrous THF/Toluene (1:2 ratio improves stereoselectivity).

-

Cool to -78°C (Batch) or -20°C (Continuous Flow Microreactor [2]).

-

Add n-BuLi dropwise.[1] Stir for 30 min.

-

QC Check: Aliquot quenched with

should show >95% deuterium incorporation by NMR.

-

-

Coupling:

-

Dissolve TMS-gluconolactone in Toluene.[1]

-

Cannulate the lactone solution into the lithiated aryl species at -78°C.

-

Stir for 1h. The reaction forms a lactol (hemiacetal) intermediate.

-

-

Desilylation & Methylation:

-

Quench with a solution of MsOH in Methanol.[4]

-

This step removes TMS groups and converts the anomeric OH to OMe (methyl glycoside), which is more stable for the subsequent reduction.

-

-

Stereoselective Reduction:

-

Dissolve the methyl glycoside in DCM/Acetonitrile.

-

Cool to -10°C. Add

(3 equiv). -

Add

(2 equiv) dropwise. -

Mechanism: The Lewis acid generates an oxocarbenium ion. The hydride (

) attacks from the

-

-

Final Deprotection & Isolation:

-

If acetyl protecting groups were used, hydrolyze with LiOH/THF/Water.[4]

-

Purify via crystallization (Ethanol/Water) to remove the

-anomer impurity.

-

Process Data & Specifications

The following table compares the efficiency of the "Bromo-Chloroethoxy" intermediate synthesis in Batch vs. Continuous Flow modes, based on recent optimization studies.

| Parameter | Batch Process (Traditional) | Continuous Flow (Optimized) [2] |

| Temperature (Lithiation) | -78°C (Cryogenic required) | -20°C (Standard chilling) |

| Residence Time | 2-4 Hours | < 60 Seconds |

| Yield (Coupling Step) | 75 - 80% | 85 - 92% |

| Impurity Profile | Higher dimerization byproducts | Suppressed by rapid mixing |

| Scalability | Linear (Vessel size limited) | High (Throughput limited) |

Troubleshooting & Quality Control

-

Issue: Low Yield in Aglycone Synthesis.

-

Issue:

-Anomer Contamination in Dapagliflozin.-

Cause: Temperature fluctuation during the

reduction step. -

Solution: Maintain temperature strictly below -10°C during hydride addition.[1] Use HPLC to monitor

ratio (Target: >99:1

-

References

-

Organic Process Research & Development. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. ACS Publications.[1] Retrieved from [Link][1]

-

Google Patents. (2014).[1] CN103570510A: One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.[1][2] Retrieved from

-

Journal of Organic Chemistry. (2025). Development of a Concise Synthetic Approach to Gliflozin Aglycones. NIH/PubMed.[1] Retrieved from [Link][5]

Sources

- 1. CN104478670A - Preparation method of 5-bromine-2-chlorine-4'-ethyoxyl diphenylmethane - Google Patents [patents.google.com]

- 2. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]

- 3. sandoopharma.com [sandoopharma.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Development of a Concise Synthetic Approach to Gliflozin Aglycones from Regioselective Deprotonation of 1,4-Dihalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

FTIR Analysis of Ether Linkages in Halo-Benzenes: A Comparative Methodological Guide

Executive Summary: The Analytical Challenge

In drug development, the aryl-ether linkage (Ar-O-C) serves as a critical structural motif, providing metabolic stability and lipophilicity modulation in halogenated drug candidates (e.g., halo-anisole derivatives). However, characterizing this linkage is complicated by the electronic interference of halogen substituents (F, Cl, Br, I) on the aromatic ring.

This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as the primary screening tool for these compounds, comparing its efficacy against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR). We provide a validated protocol for distinguishing the subtle frequency shifts induced by halogenation, offering a rapid, cost-effective workflow for high-throughput quality control.

Comparative Analysis: FTIR vs. Alternatives

Before establishing the protocol, it is essential to validate why FTIR is the method of choice for this specific application. The following analysis compares FTIR against its primary alternatives for analyzing halo-benzene ethers.

Method Selection Matrix

| Feature | FTIR (Mid-IR) | Raman Spectroscopy | 1H-NMR |

| Primary Sensitivity | Polar Bonds (C-O, C=O, O-H).[1] Ideal for Ether linkages. | Polarizability (C=C, C-X, S-S). Ideal for Carbon/Halogen skeletons. | Magnetic Environment (H, C). Definitive structural elucidation. |

| Ether Detection | Excellent. Strong dipole change in C-O-C stretch results in intense peaks. | Weak. C-O stretches often appear as weak bands, obscured by ring breathings. | Good. Chemical shift of |

| Halogen Detection | Moderate. C-X bands (600-800 cm⁻¹) are often in the "fingerprint" noise. | Superior. Heavy atom vibrations (C-Cl, C-Br) scatter strongly. | Indirect. Inferred via coupling constants ( |

| Throughput | High. (Seconds per sample via ATR). | High. (Seconds, non-destructive). | Low. (Minutes to hours; requires deuterated solvents). |

| Cost per Scan | Low. | Low. | High. |

Decision Logic: When to use FTIR?

While NMR is necessary for de novo structure determination, FTIR is the superior tool for routine verification and polymorph screening of halo-ethers due to the high intensity of the C-O stretching vibration.

Figure 1: Decision matrix for spectroscopic method selection. FTIR is prioritized when the stability or identity of the polar ether linkage is the primary analyte.

Technical Deep Dive: The Physics of the Ether Linkage

To accurately interpret the spectra, one must understand the vibrational modes involved. The aryl-alkyl ether group (Ar-O-R) displays two characteristic stretching vibrations.

The Characteristic Peaks[2][3]

-

Asymmetric C-O-C Stretch (

):-

Range:

-

Nature: This is a coupled vibration involving the C(aryl)-O bond and the C(ring)-C(ring) bonds. It is usually the strongest band in the spectrum due to the large dipole moment.

-

-

Symmetric C-O-C Stretch (

):-

Range:

[2] -

Nature: Primarily involves the O-C(alkyl) stretch. It is generally weaker and sharper than the asymmetric band.

-

The Halogen Effect (Electronic Perturbation)

The presence of a halogen (X) on the benzene ring alters the frequency of the ether linkage via two competing mechanisms:

-

Inductive Effect (-I): Halogens are electronegative. They withdraw electron density from the ring through the

-framework.-

Result: This generally increases the force constant of the C(aryl)-O bond by shortening it, shifting the

peak to a higher wavenumber (blue shift).

-

-

Resonance Effect (+M): Halogens have lone pairs that can donate into the

-system (though weaker than their -I effect).-

Result: If resonance dominates (rare for halogens vs oxygen), it would increase single-bond character, shifting peaks to a lower wavenumber.

-

The Net Result: In halo-anisoles, the Inductive Effect (-I) typically dominates. Therefore, as you move from Anisole

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain high-resolution spectra of 4-bromoanisole (liquid) and 4-chlorophenoxyphenol (solid) to verify ether linkage integrity.

Equipment & Reagents[5]

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred for halogenated compounds to prevent crystal etching.

-

Solvents: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow

-

System Validation (Self-Validating Step):

-

Before measuring samples, run a Polystyrene Standard .

-

Pass Criteria: The sharp peak at

must be within

-

-

Background Collection:

-

Clean the ATR crystal with isopropanol and a lint-free wipe.

-

Collect an air background (32 scans,

resolution).

-

-

Sample Application:

-

Liquids (e.g., Halo-anisoles): Place 1 drop (~10 µL) directly on the crystal center.

-

Solids: Place ~5 mg of powder on the crystal. Lower the pressure tower until the "force gauge" indicates optimal contact (usually ~80-100 N).

-

-

Acquisition:

-

Scan Range:

. -

Scans: 32 (Routine) or 64 (High Signal-to-Noise).

-

Resolution:

.

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity varies with wavelength (

), distorting peak ratios compared to transmission spectra.

-

Data Interpretation & Reference Values

The following table synthesizes experimental data for common halo-benzene ethers. Note the shift in the Asymmetric Stretch (

Table 1: Characteristic FTIR Shifts for Halo-Benzene Ethers

| Compound | Substituent (X) | Electronic Effect Note | |||

| Anisole | H | 1247 | 1040 | N/A | Reference Standard |

| 4-Fluoroanisole | F (-I strong) | 1255 - 1260 | 1038 | ~1200 (C-F)* | Strong -I shortens Ar-O bond. |

| 4-Chloroanisole | Cl (-I mod) | 1248 - 1252 | 1035 | 1090 / 825 | Inductive effect raises |

| 4-Bromoanisole | Br (-I weak) | 1245 - 1250 | 1030 | 1070 / 600 | Mass effect dominates C-X region. |

| Diphenyl Ether | Phenyl | 1238 | N/A | N/A | Delocalization lowers frequency. |

*Note: The C-F stretch often overlaps with the Ether

Visualizing the Electronic Mechanism

Figure 2: Mechanistic flow showing how halogen inductive effects generally increase the wavenumber of the aryl-ether linkage.

Troubleshooting & Limitations

-

The "Fingerprint" Overlap:

-

Issue: In polychlorinated benzenes, ring chlorination bands (

) can obscure the C-Cl stretch. -

Solution: Rely on the Overtone Regions (

) to confirm substitution patterns (ortho/meta/para) rather than the C-X stretch itself.

-

-

Moisture Interference:

-

Ether oxygens can hydrogen bond with atmospheric water. Ensure the ATR crystal is dry; water vapor creates noise at

and

-

-

C-F Bond Confusion:

-

The C-F stretch (

) overlaps significantly with C-O stretches. For fluorinated ethers, Raman spectroscopy is strongly recommended as a secondary validator, as C-F scattering is distinct.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.

-

NIST Chemistry WebBook. Infrared Spectrum of Anisole and Derivatives. National Institute of Standards and Technology. Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds and their Infrared Spectra. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 1-Bromo-2-(2-chloroethoxy)benzene and its 1-Iodo Analog in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. The choice of the aryl halide is a critical parameter that dictates reaction efficiency, conditions, and overall success. This guide presents an in-depth comparison of the reactivity between 1-bromo-2-(2-chloroethoxy)benzene and its iodo-substituted counterpart, 1-iodo-2-(2-chloroethoxy)benzene.

Fundamentally, the reactivity of aryl halides in the most common and synthetically useful cross-coupling reactions is governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity is I > Br > Cl > F . This is a direct consequence of the bond dissociation energies (BDEs), where the C-I bond is the weakest and thus the easiest to break during the crucial oxidative addition step of the catalytic cycle. Consequently, 1-iodo-2-(2-chloroethoxy)benzene is demonstrably more reactive than its bromo analog, generally affording higher yields under milder conditions and in shorter reaction times. This guide will dissect the theoretical underpinnings of this reactivity difference and provide practical, data-driven comparisons across several cornerstone cross-coupling reactions.

The Theoretical Framework: Why Halogen Identity Matters

The enhanced reactivity of the iodo-analog is not empirical guesswork but is grounded in fundamental chemical principles. Two key factors are at play: Bond Dissociation Energy and the kinetics of the catalytic cycle's initial step.

Bond Dissociation Energy (BDE)

The C-X bond must be cleaved for a cross-coupling reaction to proceed. The energy required for this cleavage is the Bond Dissociation Energy. A weaker bond requires less energy to break, facilitating the reaction.

| Bond | Typical BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~270-280 | Highest |

| C-Br | ~330-340 | Intermediate |

| C-Cl | ~390-400 | Low |

| C-F | ~500-540 | Lowest |

| (Note: Exact BDE values can vary with molecular structure, but the trend is consistent.[1][2]) |

As shown, the C-I bond is significantly weaker than the C-Br bond. This translates directly to a lower activation energy barrier for the initial step of most palladium-catalyzed reactions.

The Palladium Catalytic Cycle: The Primacy of Oxidative Addition

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination, proceed through a common catalytic cycle.[3][4][5] This cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step of the entire cycle.[6][7][8]

-

Transmetalation (for Suzuki/Stille) or Coordination/Insertion (for Heck/Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[9]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Because oxidative addition is typically the slowest step, the C-X bond strength is the primary determinant of the overall reaction rate. The faster oxidative addition of aryl iodides compared to aryl bromides means the catalytic cycle turns over more quickly, leading to a more efficient reaction.[10]

Comparative Reactivity: Experimental Insights

The following sections provide a comparative analysis of the two substrates in three essential cross-coupling reactions. The data presented in the tables are representative, illustrating the typical outcomes based on the established principles of reactivity. Optimal conditions for any specific substrate pair may require further screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[4][11] It is a cornerstone of modern drug discovery for synthesizing biaryl motifs.

Comparative Performance in a Typical Suzuki Coupling:

| Parameter | This compound | 1-Iodo-2-(2-chloroethoxy)benzene |

| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (1.5 mol%) |

| Base | K₂CO₃ (2.5 equiv) | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |

| Temperature | 100 °C | 80 °C |

| Reaction Time | 12 hours | 3 hours |

| Typical Yield | 85% | 96% |

Analysis: The iodo analog allows for a significant reduction in catalyst loading, reaction temperature, and time, while still achieving a superior yield. This efficiency is a direct result of the faster oxidative addition. The reluctance of aryl chlorides to participate in oxidative addition means the chloroethoxy side chain remains intact under these conditions.[7][12]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[10][13]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add the degassed solvent system (e.g., Toluene/Water, Dioxane/Water).

-

Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful route to stilbenes and cinnamates.[3][14]

Comparative Performance in a Typical Heck Reaction:

| Parameter | This compound | 1-Iodo-2-(2-chloroethoxy)benzene |

| Catalyst System | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) |

| Base | Et₃N (1.5 equiv) | K₂CO₃ (1.5 equiv) |

| Solvent | DMF | DMF |

| Temperature | 110 °C | 90 °C |

| Reaction Time | 16 hours | 5 hours |

| Typical Yield | 78% | 92% |